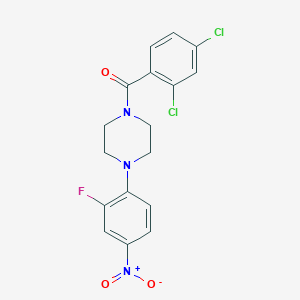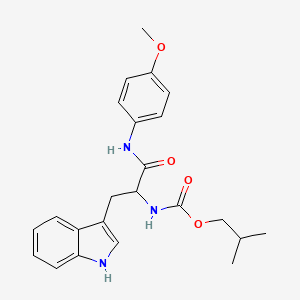
N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide, also known as MIPT, is a chemical compound that belongs to the tryptophan family of amino acids. MIPT is a synthetic compound that has been developed for scientific research purposes. It is primarily used in the field of neuroscience for studying the mechanism of action of certain receptors in the brain.
Mecanismo De Acción
N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide acts as a partial agonist at the 5-HT2A receptor. It binds to the receptor and activates it to a certain extent, but not to the same extent as a full agonist. This partial activation results in a different downstream signaling pathway than that of a full agonist.
Biochemical and Physiological Effects:
N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can result in increased mood and alertness. N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide has also been shown to increase the activity of certain parts of the brain, such as the prefrontal cortex and the amygdala.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide in lab experiments is its high selectivity for the 5-HT2A receptor. This allows researchers to study the effects of drugs on this specific receptor without affecting other receptors in the brain. However, one limitation of using N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide is its partial agonist activity, which can result in different downstream effects than those of a full agonist.
Direcciones Futuras
There are several future directions for research involving N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide. One direction is to study the effects of N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide on other receptors in the brain, such as the 5-HT2C receptor. Another direction is to develop new compounds that target specific receptors in the brain, based on the structure of N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide. Additionally, N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide could be used in combination with other compounds to study the effects of drug interactions on the brain.
Métodos De Síntesis
N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of isobutyl chloroformate with 4-methoxyphenylalanine followed by the addition of tryptophanamide. The resulting product is then purified using various chromatography techniques.
Aplicaciones Científicas De Investigación
N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide has been extensively used in scientific research for studying the mechanism of action of certain receptors in the brain. It is commonly used as a ligand for the 5-HT2A receptor, which is a subtype of serotonin receptor. N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide has also been used for studying the effects of certain drugs on the brain and for developing new drugs that target specific receptors.
Propiedades
IUPAC Name |
2-methylpropyl N-[3-(1H-indol-3-yl)-1-(4-methoxyanilino)-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-15(2)14-30-23(28)26-21(12-16-13-24-20-7-5-4-6-19(16)20)22(27)25-17-8-10-18(29-3)11-9-17/h4-11,13,15,21,24H,12,14H2,1-3H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWVXCQXPZPQKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylpropyl N-[3-(1H-indol-3-yl)-1-(4-methoxyanilino)-1-oxopropan-2-yl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

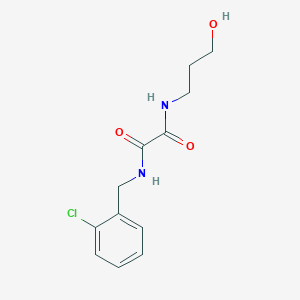
![1-[5-(2,5-dimethylphenoxy)pentyl]piperidine](/img/structure/B4894920.png)

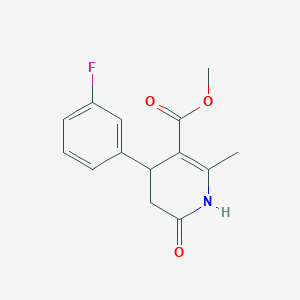
![4-fluoro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4894939.png)

![(3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4894948.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methoxyphenyl)urea](/img/structure/B4894964.png)
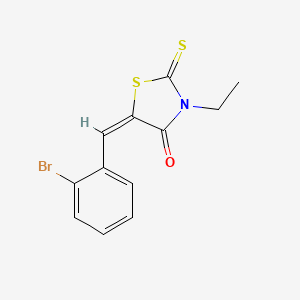
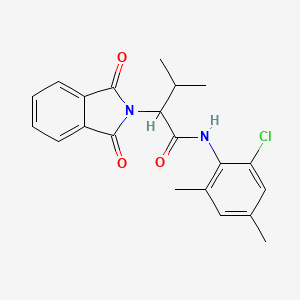
![2-{[(2-methoxyphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4894976.png)
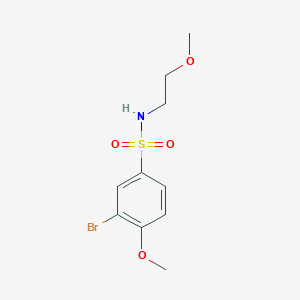
![bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B4894984.png)
